

## allosteric inhibition of SHP2 by SHP099

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | SHP099  |           |
| Cat. No.:            | B560175 | Get Quote |

An In-Depth Technical Guide to the Allosteric Inhibition of SHP2 by SHP099

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and survival signaling pathways.[1] As a key downstream mediator for multiple receptor tyrosine kinases (RTKs), SHP2 is a component of the RAS-extracellular signal-regulated kinase (ERK) signaling cascade.[1] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in various cancers, including leukemia and several solid tumors.[1] **SHP099** is a first-in-class, potent, and orally bioavailable small-molecule allosteric inhibitor of SHP2.[1] It functions by stabilizing SHP2 in a closed, auto-inhibited conformation, thereby preventing its catalytic activity.[1][2] **SHP099** binds to a tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][3] This guide provides a comprehensive technical overview of the biochemical, cellular, and in vivo properties of **SHP099**, along with detailed experimental protocols for its characterization.

### **Quantitative Data Summary**

The inhibitory activity and pharmacological properties of **SHP099** have been extensively characterized. The following tables summarize the key quantitative data from biochemical, cellular, and in vivo studies.



**Table 1: Biochemical Activity of SHP099** 

| Target               | Assay Type                          | IC50           | Binding<br>Affinity (K D )                                 | Notes                                                                               |
|----------------------|-------------------------------------|----------------|------------------------------------------------------------|-------------------------------------------------------------------------------------|
| SHP2 (Wild-<br>Type) | Biochemical<br>Phosphatase<br>Assay | 71 nM[4][5]    | 30.5 μM SHP2<br>titrated with 320<br>μM SHP099<br>(ITC)[6] | Highly potent<br>and selective for<br>SHP2 over its<br>closest homolog,<br>SHP1.[4] |
| SHP2 D61Y<br>Mutant  | Biochemical<br>Phosphatase<br>Assay | 1.241 μM[7][8] | -                                                          | Mutant<br>associated with<br>Noonan<br>syndrome.                                    |
| SHP2 E69K<br>Mutant  | Biochemical<br>Phosphatase<br>Assay | 0.416 μM[7][8] | -                                                          | Leukemia-<br>associated<br>mutant; sensitive<br>to SHP099.[9]                       |
| SHP2 A72V<br>Mutant  | Biochemical<br>Phosphatase<br>Assay | 1.968 μM[7][8] | -                                                          | Mutant associated with Noonan syndrome.                                             |
| SHP2 E76K<br>Mutant  | Biochemical<br>Phosphatase<br>Assay | 2.896 μM[7][8] | 82 μM SHP2<br>titrated with 800<br>μM SHP099<br>(ITC)[6]   | Oncogenic<br>mutant; shows<br>reduced<br>sensitivity to<br>SHP099.[10][11]          |
| SHP1                 | Biochemical<br>Phosphatase<br>Assay | No activity[4] | -                                                          | Demonstrates high selectivity of SHP099.                                            |

**Table 2: Cellular Activity of SHP099** 



| Cell Line          | Cancer Type                              | Assay Type                                     | IC50        | Notes                                            |
|--------------------|------------------------------------------|------------------------------------------------|-------------|--------------------------------------------------|
| KYSE-520           | Esophageal<br>Squamous Cell<br>Carcinoma | p-ERK Inhibition                               | ~0.25 µM[4] | SHP2-dependent cell line.                        |
| Cell Proliferation | 1.4 μM[4]                                | Demonstrates<br>anti-proliferative<br>effects. |             |                                                  |
| MDA-MB-468         | Triple-Negative<br>Breast Cancer         | p-ERK Inhibition                               | ~0.25 μM[4] | SHP2-dependent cell line.                        |
| MV4-11             | Acute Myeloid<br>Leukemia                | Cell Proliferation                             | 0.32 μM[7]  | Sensitive to SHP099- mediated growth inhibition. |
| TF-1               | Erythroleukemia                          | Cell Proliferation                             | 1.73 μΜ[7]  | Demonstrates<br>anti-proliferative<br>effects.   |
| 4T1                | Mouse Breast<br>Cancer                   | Cell Proliferation                             | 119.3 μM[7] | -                                                |
| ASPC1              | Pancreatic<br>Cancer                     | Cell Proliferation                             | 64.04 μM[7] | -                                                |

Table 3: In Vivo Pharmacokinetics and Efficacy of SHP099



| Parameter                  | Species   | Model              | Value / Result                                                          |
|----------------------------|-----------|--------------------|-------------------------------------------------------------------------|
| Oral Bioavailability (F)   | Mouse     | -                  | 46%[4]                                                                  |
| Oral Exposure              | Mouse     | -                  | 565 μM/h (at 5 mg/kg<br>PO)[4]                                          |
| p-ERK Inhibition           | Nude Mice | KYSE-520 Xenograft | 50-70% reduction when unbound plasma concentration > cellular IC50.[12] |
| Antitumor Efficacy (T/C %) | Nude Rats | KYSE-520 Xenograft | 70% at 8 mg/kg qd[12]                                                   |
| 14% at 25 mg/kg<br>qd[12]  |           |                    |                                                                         |
| 18% at 75 mg/kg<br>q2d[12] | _         |                    |                                                                         |

T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100

## **Mechanism of Action and Signaling Pathways**

**SHP099**'s mechanism is distinct from traditional active-site inhibitors. It stabilizes the natural, auto-inhibited conformation of SHP2, acting as a "molecular glue".[1][13] This prevents the N-SH2 domain from unblocking the PTP catalytic site, thus keeping the enzyme in an inactive state.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 3. Dual Allosteric Inhibition of SHP2 Phosphatase PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2E69K -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [allosteric inhibition of SHP2 by SHP099]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560175#allosteric-inhibition-of-shp2-by-shp099]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com